Cas no 874992-53-7 (1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one)

1-(2,3-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone derivative characterized by its dihydroxy-substituted phenyl ring and trifluoroacetyl functional group. This compound exhibits notable reactivity due to the electron-withdrawing effects of the trifluoromethyl group, enhancing its utility in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of ortho-dihydroxy groups further enables chelation and coordination chemistry applications. Its structural features contribute to stability under various reaction conditions while allowing selective functionalization. The compound is particularly valuable in the development of fluorinated bioactive molecules, where its trifluoromethyl moiety can improve metabolic stability and binding affinity. Proper handling is required due to potential sensitivity to light and moisture.
1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one structure
874992-53-7 structure
Product Name:1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one
CAS No:874992-53-7
MF:C8H5F3O3
MW:206.118713140488
CID:3431099
PubChem ID:23339680
Update Time:2025-11-01

1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • ETHANONE, 1-(2,3-DIHYDROXYPHENYL)-2,2,2-TRIFLUORO-
    • 1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one
    • OSEMCWQDEZUMRJ-UHFFFAOYSA-N
    • EN300-1929274
    • 1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethanone
    • 874992-53-7
    • Inchi: 1S/C8H5F3O3/c9-8(10,11)7(14)4-2-1-3-5(12)6(4)13/h1-3,12-13H
    • InChI Key: OSEMCWQDEZUMRJ-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC=C(C=1O)O)=O)(F)F

Computed Properties

  • Exact Mass: 206.01907850Da
  • Monoisotopic Mass: 206.01907850Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.5Ų

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Additional information on 1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one

Comprehensive Overview of 1-(2,3-Dihydroxyphenyl)-2,2,2-Trifluoroethan-1-one (CAS No. 874992-53-7)

1-(2,3-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one (CAS No. 874992-53-7) is a fluorinated aromatic ketone derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its trifluoroethyl group and dihydroxyphenyl moiety, has garnered attention due to its unique physicochemical properties and versatile applications. Researchers are increasingly exploring its role in enzyme inhibition, antioxidant activity, and molecular binding studies, aligning with current trends in drug discovery and sustainable chemistry.

The structural features of 1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one make it a valuable intermediate in synthesizing bioactive molecules. Its electron-withdrawing trifluoromethyl group enhances stability and reactivity, while the catechol moiety (1,2-dihydroxybenzene) contributes to metal chelation and redox properties. These attributes are particularly relevant in addressing modern challenges such as oxidative stress-related diseases and catalysis optimization, topics frequently searched in academic and industrial databases.

Recent studies highlight the compound's potential in green chemistry applications, a trending topic among environmental researchers. Its ability to participate in atom-efficient reactions and serve as a fluorine-containing building block aligns with the growing demand for eco-friendly synthetic methodologies. This resonates with frequently queried terms like "sustainable fluorination" and "biodegradable intermediates" in scientific literature searches.

From a spectroscopic perspective, CAS 874992-53-7 exhibits distinctive NMR signatures (particularly in 19F-NMR) and UV-Vis absorption characteristics, making it identifiable in complex matrices. Analytical chemists often search for "fluorinated compound characterization" techniques, and this molecule serves as an excellent case study for advanced spectral interpretation methods.

In material science, the π-conjugated system of this compound shows promise for developing organic electronic materials, a hot topic in nanotechnology forums. Its electron transport properties and potential photophysical applications are frequently discussed in contexts ranging from OLED development to molecular sensors, addressing common search queries about "fluorophores for imaging".

The safety profile and handling protocols for 1-(2,3-dihydroxyphenyl)-2,2,2-trifluoroethan-1-one follow standard laboratory practices for fluorinated organics. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during manipulation, reflecting workplace safety concerns often searched by chemical professionals.

Commercial availability of CAS 874992-53-7 through specialty chemical suppliers has expanded in recent years, coinciding with increased demand for tailored fluorinated compounds. Procurement-related searches often include terms like "high-purity fluoroketones" and "custom aromatic fluorination", indicating market interest in this chemical space.

Future research directions for this compound may explore its structure-activity relationships in greater depth, particularly regarding bioisosteric replacement strategies in medicinal chemistry – a subject generating substantial discussion in pharmaceutical development circles. The compound's metabolic stability and potential prodrug applications represent additional areas warranting investigation, as suggested by emerging search trends in drug design forums.

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